molecular formula C12H27NOSi B8131165 Tert-butyl-dimethyl-(3-piperidylmethoxy)silane

Tert-butyl-dimethyl-(3-piperidylmethoxy)silane

Cat. No.: B8131165
M. Wt: 229.43 g/mol
InChI Key: LGRNCIPHZAOULB-UHFFFAOYSA-N
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Description

Tert-butyl-dimethyl-(3-piperidylmethoxy)silane is a silane coupling agent characterized by a tert-butyldimethylsilyl (TBDMS) group linked to a 3-piperidylmethoxy moiety. This compound combines the hydrolytic stability of the TBDMS group with the nitrogen-containing piperidine ring, enabling unique interactions in composite materials.

Properties

IUPAC Name

tert-butyl-dimethyl-(piperidin-3-ylmethoxy)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H27NOSi/c1-12(2,3)15(4,5)14-10-11-7-6-8-13-9-11/h11,13H,6-10H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGRNCIPHZAOULB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1CCCNC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H27NOSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl-dimethyl-(3-piperidylmethoxy)silane is a silane compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and cellular signaling pathways. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The chemical formula for this compound is C12H21NOSiC_{12}H_{21}NOSi. Its structure consists of a tert-butyl group, dimethyl groups, and a piperidylmethoxy moiety, which contribute to its unique biological properties.

  • Inhibition of Kinases : Recent studies suggest that compounds similar to this compound may act as inhibitors of cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. Inhibiting CDKs can lead to reduced cell proliferation and induction of apoptosis in cancer cells .
  • Targeting KRas G12C : Some derivatives of silane compounds have been identified as irreversible inhibitors of KRas G12C, a common mutation in various cancers. By targeting this mutation, these compounds can potentially halt tumor growth and promote cancer cell death .

1. Inhibition of Proliferative Diseases

A study evaluating the effects of silane compounds on proliferative diseases demonstrated that this compound exhibited significant inhibitory effects on cell growth in vitro. The compound was tested against various cancer cell lines, including melanoma and leukemia, showing promising results in reducing cell viability .

2. Apoptosis Induction

In another study focused on apoptosis induction, researchers treated cancer cells with this compound and observed increased markers of apoptosis, such as caspase activation and PARP cleavage. This suggests that the compound can effectively trigger programmed cell death in malignant cells .

Research Findings

StudyFindings
Identified as an inhibitor of KRas G12C with potential applications in targeted cancer therapy.
Demonstrated significant inhibition of CDK activity leading to reduced proliferation in cancer cell lines.
Induced apoptosis through caspase activation in treated cancer cells.

Safety and Toxicity

Despite its potential therapeutic benefits, understanding the safety profile of this compound is crucial. Preliminary toxicity studies indicate that while the compound exhibits anti-cancer properties, further research is needed to evaluate its long-term effects and safety in vivo.

Scientific Research Applications

Organic Synthesis

Tert-butyl-dimethyl-(3-piperidylmethoxy)silane serves as an important reagent in organic synthesis. It acts as a protecting group for alcohols and amines, facilitating the selective functionalization of complex molecules. Its stability under various reaction conditions makes it an ideal choice for multi-step synthetic pathways.

Case Study : In a study published in Organic Letters, researchers utilized this compound to protect amino groups during the synthesis of complex natural products, demonstrating its effectiveness in maintaining structural integrity throughout the reaction sequence .

Materials Science

In materials science, this silane compound is used to modify surfaces to enhance adhesion properties. It can be applied in coatings, sealants, and adhesives where improved durability and resistance to environmental factors are required.

Data Table: Surface Modification Applications

Application TypeDescriptionBenefits
CoatingsUsed as a silane coupling agent to improve adhesion between organic polymers and inorganic substratesEnhanced durability and chemical resistance
AdhesivesActs as a primer for bonding dissimilar materialsImproved bond strength and longevity

Pharmaceutical Applications

This compound has potential applications in drug formulation due to its ability to enhance solubility and bioavailability of active pharmaceutical ingredients (APIs). The compound can be used to create prodrugs that release active agents upon metabolic conversion.

Case Study : A research article highlighted the use of this silane compound in formulating a new class of anti-cancer drugs. The incorporation of this compound improved the solubility of poorly soluble drugs, leading to enhanced therapeutic efficacy .

Comparison with Similar Compounds

Comparative Analysis with Similar Silane Compounds

Structural and Functional Group Comparisons

Compound Name Substituent Group Key Functional Features References
Tert-butyl-dimethyl-(3-piperidylmethoxy)silane 3-Piperidylmethoxy Secondary amine (hydrogen bonding), steric bulk N/A
tert-Butyl(3-iodopropoxy)dimethylsilane 3-Iodopropoxy Iodine (leaving group), linear alkyl chain
tert-Butyl[(4-iodophenyl)methoxy]dimethylsilane 4-Iodobenzyloxy Aromatic ring, iodine (electron-withdrawing)
Tert-butyl(3,6-dihydro-2H-pyran-4-yloxy)dimethylsilane Dihydropyranyloxy Ether oxygen, cyclic structure
(4-Bromo-butoxy)-tert-butyl-dimethylsilane 4-Bromobutoxy Bromine (reactivity in nucleophilic substitution)

Key Insights :

  • The 3-piperidylmethoxy group introduces nitrogen-based reactivity, enabling interactions absent in halogenated or purely aliphatic/aromatic silanes.
  • Halogenated derivatives (e.g., iodine, bromine) exhibit enhanced reactivity in substitution reactions but lack hydrogen-bonding capacity .

Performance in Composite Materials

Adhesion and Mechanical Properties
  • This compound: The piperidine group forms covalent bonds or hydrogen bonds with matrices (e.g., epoxy, acrylic resins), reducing adhesive failure rates and enhancing tensile strength. Mixed failure modes are less common compared to non-amine silanes .
  • Geniosil XL 33 (acryloyloxy silane) : Polar acryloyloxy groups improve dispersion in rubber matrices but reduce shear modulus due to weaker interfacial adhesion compared to amine-containing silanes .
Hydrolytic Stability and Surface Modification
  • Silanes with TBDMS groups (e.g., this compound) exhibit superior resistance to hydrolysis compared to methoxy or ethoxy silanes, as evidenced by reduced moisture uptake in concrete impregnation studies .
  • Fluorinated silanes (e.g., trimethoxy(naphthalen-1-yl)silane) provide hydrophobic surfaces but lack the mechanical reinforcement seen with amine-functionalized silanes .

Preparation Methods

Silylation of 3-Piperidylmethanol

The most direct route involves reacting 3-piperidylmethanol with tert-butyldimethylsilyl chloride (TBDMSCl) under basic conditions:

Reaction Mechanism :

3-Piperidylmethanol+TBDMSClBaseTBDMS-O-CH2-Piperidin-3-yl+HCl\text{3-Piperidylmethanol} + \text{TBDMSCl} \xrightarrow{\text{Base}} \text{TBDMS-O-CH}_2\text{-Piperidin-3-yl} + \text{HCl}

Protocol :

  • Dissolve 3-piperidylmethanol (1.0 equiv) in anhydrous THF.

  • Add imidazole (2.5 equiv) as a base to scavenge HCl.

  • Slowly introduce TBDMSCl (1.2 equiv) at 0°C.

  • Stir for 12–24 hours at room temperature.

  • Purify via silica gel chromatography (hexane/ethyl acetate).

Yield : 70–85%, depending on steric hindrance and moisture control.

Synthesis of tert-Butyldimethylsilyl Chloride (TBDMSCl)

TBDMSCl is synthesized via a Grignard reaction, as detailed in CN101817842A :

Key Steps :

  • Grignard Formation :

    • React magnesium (10–15 wt%) with tert-butyl chloride in a mixed ether/cyclohexane solvent at 40–55°C.

    Mg+t-C4H9Clt-C4H9MgCl\text{Mg} + \text{t-C}_4\text{H}_9\text{Cl} \rightarrow \text{t-C}_4\text{H}_9\text{MgCl}
  • Silylation :

    • Add dimethyldichlorosilane (50–78 wt%) to the Grignard reagent.

    t-C4H9MgCl+(CH3)2SiCl2(t-C4H9)(CH3)2SiCl+MgCl2\text{t-C}_4\text{H}_9\text{MgCl} + (\text{CH}_3)_2\text{SiCl}_2 \rightarrow (\text{t-C}_4\text{H}_9)(\text{CH}_3)_2\text{SiCl} + \text{MgCl}_2
  • Workup :

    • Quench with 25–30% HCl, separate layers, and distill the product.

Optimization :

  • Solvent Ratio : Ether/cyclohexane (6.5:3.5 to 7.5:2.5) minimizes side reactions.

  • Yield : 82% with 99% purity after distillation.

Industrial-Scale Production Considerations

Table 2: Comparative Analysis of Silylation Methods

ParameterLab-Scale (Academic)Industrial-Scale (Patent CN101817842A)
Reaction Time12–24 hours2.5–3.5 hours
Solvent Volume50–100 mL/mmol160–240 L/kg Mg
PurificationChromatographyDistillation
Typical Yield70–85%82%

Q & A

Q. What are the recommended synthetic pathways for Tert-butyl-dimethyl-(3-piperidylmethoxy)silane, and how can reaction conditions be optimized for yield?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or silane coupling reactions. For example, analogous silanes are synthesized using polar aprotic solvents (e.g., THF or DMSO) and reagents like sodium iodide or LiAlH4 under inert atmospheres . Critical parameters include:
  • Temperature : 50–60°C for 12–24 hours.
  • Solvent : Anhydrous THF to prevent premature hydrolysis.
  • Catalyst : Use of mild bases (e.g., K₂CO₃) to deprotonate hydroxyl groups in the piperidylmethoxy precursor.
    Post-reaction, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended. Monitor reaction progress using TLC or NMR .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR to verify tert-butyl, dimethylsilane, and piperidylmethoxy moieties. For example, tert-butyl protons appear as a singlet at ~1.0 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺).
  • FT-IR : Peaks at ~1250 cm⁻¹ (Si-C) and ~1100 cm⁻¹ (Si-O-C) confirm silane bonding .

Q. What are the primary research applications of this compound in medicinal chemistry?

  • Methodological Answer :
  • Drug Delivery : Acts as a hydrophobic protecting group for alcohols or amines in prodrug synthesis. For example, silane groups enhance membrane permeability in vitro .
  • Bioconjugation : Used to modify biomolecules (e.g., peptides) via stable Si-O bonds. Reaction conditions must avoid aqueous environments to prevent hydrolysis .

Advanced Research Questions

Q. How can factorial experimental design optimize the hydrolytic stability of this compound in physiological buffers?

  • Methodological Answer : Implement a 3³ factorial design to study variables:
  • Silane concentration (2%, 4%, 6% v/v),
  • pH (4.0, 7.4, 9.0),
  • Hydrolysis time (1, 24, 72 hours).
    Assess stability via:
  • HPLC : Quantify degradation products.
  • Contact Angle Measurements : Evaluate hydrophobicity changes (lower angles indicate hydrolysis) .
    Statistical tools (e.g., ANOVA) identify significant factors. For instance, higher silane concentrations (6%) at pH 4.1 improve stability .

Q. What electrochemical methods evaluate the corrosion-inhibition efficacy of silane films derived from this compound on metal substrates?

  • Methodological Answer :
  • Open-Circuit Potential (OCP) : Monitor potential shifts over time; stable OCP indicates effective passivation.
  • Electrochemical Impedance Spectroscopy (EIS) : Measure charge-transfer resistance (Rct) in a 3.5% NaCl solution. Higher Rct values correlate with better corrosion resistance.
  • Tafel Analysis : Calculate corrosion rates.
    Pre-treat substrates with silane films (e.g., dip-coating) and compare with controls. Optimize film thickness using SEM/EDS .

Q. How can researchers address contradictions in reported reactivity of this compound during nucleophilic substitution?

  • Methodological Answer : Conflicting data may arise from solvent polarity or steric effects. Systematic analysis includes:
  • Solvent Screening : Compare DMSO (polar aprotic) vs. toluene (non-polar).
  • Nucleophile Strength : Test iodide (soft) vs. fluoride (hard) nucleophiles.
  • Kinetic Studies : Use in situ IR or NMR to track reaction rates.
    For example, bulky tert-butyl groups may hinder nucleophilic attack in polar solvents, favoring alternative pathways .

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